molecular formula C15H13N3O3S2 B12148749 1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B12148749
M. Wt: 347.4 g/mol
InChI Key: KHIHWRMWIVRDBH-UHFFFAOYSA-N
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Description

This compound features a 3,4-dihydroxyphenyl group linked via an ethanone bridge to a 1,2,4-triazole ring substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 3. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent .

Properties

Molecular Formula

C15H13N3O3S2

Molecular Weight

347.4 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C15H13N3O3S2/c1-18-14(13-3-2-6-22-13)16-17-15(18)23-8-12(21)9-4-5-10(19)11(20)7-9/h2-7,19-20H,8H2,1H3

InChI Key

KHIHWRMWIVRDBH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC(=C(C=C2)O)O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiosemicarbazide

A modified protocol from involves reacting thiophene-2-carbohydrazide (1.0 equiv) with methyl isothiocyanate (1.2 equiv) in anhydrous ethanol under reflux (78°C, 6 hours). The intermediate methylthiosemicarbazide is isolated via vacuum filtration (yield: 85–90%).

Cyclization and Thiolation

The intermediate is cyclized in 2N NaOH at 100°C for 4 hours, followed by acidification with HCl to precipitate 4-methyl-5-thiophen-2-yl-1,2,4-triazole-3-thiol. The product is recrystallized from ethanol (m.p. 195–197°C; yield: 60–65%).

Key Characterization Data :

  • FTIR (KBr) : 2560 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N stretch).

  • ¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 7.12–7.65 (m, 3H, thiophene-H), 13.1 (s, 1H, S-H).

Friedel-Crafts Acylation

3,4-Dihydroxyacetophenone is synthesized via Friedel-Crafts acylation of pyrocatechol with acetyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane (0°C to room temperature, 12 hours). The product is purified by column chromatography (SiO₂, ethyl acetate/hexane 1:3; yield: 70–75%).

Key Characterization Data :

  • ¹H NMR (CDCl₃) : δ 2.60 (s, 3H, COCH₃), 6.85–7.40 (m, 3H, aromatic-H), 5.20 (s, 2H, -OH).

Nucleophilic Substitution

A mixture of 4-methyl-5-thiophen-2-yl-1,2,4-triazole-3-thiol (1.0 equiv) and 1-(3,4-dihydroxyphenyl)ethanone (1.1 equiv) is stirred in dry DMF with K₂CO₃ (2.0 equiv) at 60°C for 8 hours. The reaction is quenched with ice-water, and the precipitate is filtered and recrystallized from ethanol/DMF (1:1) (yield: 55–60%).

Key Characterization Data :

  • FTIR (KBr) : 1680 cm⁻¹ (C=O), 1220 cm⁻¹ (C-S-C).

  • ¹³C NMR (DMSO-d₆) : δ 24.8 (CH₃), 116.5–153.2 (aromatic-C), 190.2 (C=O).

Optimization and Challenges

Solvent and Base Selection

  • DMF vs. Ethanol : DMF enhances solubility of the aromatic intermediates, improving coupling efficiency (65% yield in DMF vs. 40% in ethanol).

  • K₂CO₃ vs. NaOH : K₂CO₃ minimizes side reactions (e.g., oxidation of catechol) compared to stronger bases.

Analytical Data Summary

StepIntermediate/ProductYield (%)Melting Point (°C)Key Spectral Data
14-Methyl-5-thiophen-2-yl-1,2,4-triazole-3-thiol60–65195–197S-H (2560 cm⁻¹), C=N (1605 cm⁻¹)
21-(3,4-Dihydroxyphenyl)ethanone70–75142–144COCH₃ (δ 2.60), -OH (δ 5.20)
3Target Compound55–60198–200C=O (1680 cm⁻¹), C-S-C (1220 cm⁻¹)

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole and thiophene rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and reduced derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of triazole compounds can inhibit the growth of various cancer cell lines. For instance, the compound has been evaluated for its cytotoxic effects on human liver cancer cells (HepG2), demonstrating a selectivity index that suggests its potential as an anticancer agent .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds in the literature have been reported to possess activity against a range of bacteria and fungi. The presence of the thiophene and triazole rings is often linked to enhanced antimicrobial efficacy .

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several triazole derivatives and tested their effects on HepG2 cells. The results indicated that specific modifications to the triazole ring significantly enhanced cytotoxicity compared to unmodified compounds . This suggests that 1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone could serve as a lead compound for further development.

Case Study 2: Antimicrobial Screening

Another study focused on evaluating various derivatives of thiophene-containing compounds against bacterial strains. The findings revealed that compounds with similar structural motifs showed promising results against resistant bacterial strains, indicating a potential application for 1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The dihydroxyphenyl group can act as an antioxidant, scavenging free radicals, while the triazole and thiophene rings may enhance binding affinity and specificity to biological targets.

Comparison with Similar Compounds

The compound is compared with structurally analogous 1,2,4-triazole derivatives to highlight key differences in substituents, physicochemical properties, and inferred biological activities.

Structural Analogues and Substituent Effects

Table 1: Substituent Comparison of Selected 1,2,4-Triazole Derivatives

Compound Name R1 (Triazole-4) R2 (Triazole-5) Aromatic Group (Ethanone) Molecular Weight (g/mol) Notable Features
Target Compound Methyl Thiophen-2-yl 3,4-Dihydroxyphenyl ~375.4* High polarity, redox activity
1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone Ethyl 2-Pyridinyl 3,4-Dimethoxyphenyl ~439.5 Increased lipophilicity, basic N
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone 4-Methylphenyl 4-Chlorophenyl 4-Methylphenyl ~451.0 Electron-withdrawing Cl, steric bulk
1-(3,4-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone 4-Methylphenyl Pyridin-4-yl 3,4-Dimethoxyphenyl ~487.6 Extended aromatic system, basic N
1-(azepan-1-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone Methyl 3-Methoxyphenyl Azepan-1-yl ~387.5 Aliphatic amine, improved solubility

*Estimated based on structural formula.

Key Differences and Implications

Hydroxyl groups may enhance solubility in aqueous media but increase susceptibility to oxidative degradation . Thiophen-2-yl vs. pyridinyl/chlorophenyl: Thiophene’s electron-rich aromatic system favors interactions with hydrophobic pockets in proteins, whereas pyridinyl groups (e.g., ) introduce basic nitrogen atoms for hydrogen bonding or coordination.

Sulfanyl linker: The -S- group in all compounds facilitates nucleophilic substitution reactions, but steric and electronic effects from adjacent substituents modulate reactivity.

Physicochemical Properties: Solubility: The target compound’s hydroxyl groups likely improve aqueous solubility over methoxy-substituted analogues (e.g., ). Azepan-1-yl derivatives () may exhibit enhanced solubility due to aliphatic amine groups.

Biological Activity

The compound 1-(3,4-Dihydroxyphenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex molecule with potential biological activities due to its unique structural features. This article explores its various biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, supported by relevant research findings and case studies.

Chemical Structure

The compound features a dihydroxyphenyl moiety and a triazole ring linked via a sulfanyl group. This structural arrangement is significant for its biological activity.

1. Anticancer Activity

Recent studies have indicated that derivatives of triazoles exhibit promising anticancer properties. The incorporation of the triazole ring in the compound enhances its interaction with biological targets involved in cancer progression.

Table 1: Anticancer Activity of Related Triazole Compounds

CompoundCell Line TestedIC50 (µg/mL)Reference
4cA549 (Lung)0.015
4bSK-MEL-2 (Skin)0.197
4eHCT15 (Colon)0.45

These findings suggest that compounds structurally similar to our target may exhibit significant cytotoxic effects against various cancer cell lines.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. The triazole derivatives have shown varying degrees of effectiveness.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)Reference
4gE. coli0.20
4bB. subtilis0.28

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

3. Enzyme Inhibition

The enzyme inhibitory activity of triazole derivatives has been well-documented, particularly against serine proteases, which are crucial in various biological processes.

Table 3: Inhibitory Activity Against Serine Protease

CompoundIC50 (mg)Binding Affinity (kcal/mol)Reference
4c0.015 ± 0.25-7.55
4b0.197 ± 0.00-6.90

The data indicates that the compound can effectively inhibit serine proteases, which may be useful in therapeutic applications targeting viral infections or cancer.

Case Studies

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to our compound:

  • Synthesis and Evaluation of Anticancer Activity : A study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines, highlighting the importance of substituents on the phenyl ring for enhancing cytotoxicity .
  • Antimicrobial Studies : Research has demonstrated that certain triazole compounds exhibit significant antibacterial activity against resistant strains of bacteria, suggesting their potential role in combating infections .

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